Methyl benzilate

Description

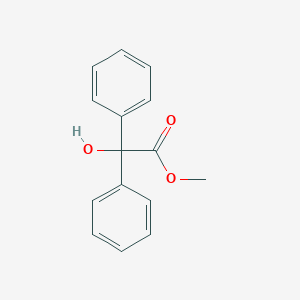

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIHTFNTGQZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058804 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-89-1 | |

| Record name | Methyl benzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl benzilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692D4TH3BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Benzilate (CAS 76-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzilate (CAS 76-89-1) is a chemical compound with the molecular formula C₁₅H₁₄O₃. It is the methyl ester of benzilic acid. Primarily utilized as an intermediate in organic synthesis, it serves as a valuable building block in the preparation of various fine chemicals and active pharmaceutical ingredients. Notably, this compound has been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, indicating its potential for investigation in neuropharmacology and drug development programs targeting the cholinergic system. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 76-89-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Melting Point | 73-76 °C | [3][4] |

| Boiling Point | 187 °C at 13 mmHg | [3] |

| Density | 1.189 g/cm³ | [4] |

| Solubility | Soluble in methanol (B129727). Insoluble in water. | [2] |

| Appearance | White crystalline powder | [5] |

| LogP | 2.09550 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzilic acid and methanol using sulfuric acid as a catalyst.

3.1.1. Materials

-

Benzilic acid

-

Methanol

-

Concentrated sulfuric acid

-

20% Sodium carbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate (B1210297)

-

Petroleum ether

3.1.2. Procedure

-

To a well-stirred mixture of benzilic acid (80 mmol) and methanol (90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (94 mmol, 5 mL) at room temperature.[8]

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[8]

-

Cool the reaction mixture to room temperature and carefully add 100 mL of a 20% sodium carbonate solution to neutralize the acid.[8]

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).[8]

-

Combine the organic layers and wash with 100 mL of water.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]

3.1.3. Purification

-

For minor impurities, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[8]

3.1.4. Characterization

-

The purity and identity of the synthesized this compound can be confirmed using NMR, IR, and MS as referenced in the spectroscopic data section.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Benzilate: A Comprehensive Technical Overview for Drug Development Professionals

An in-depth guide to the molecular properties, synthesis, and applications of Methyl Benzilate, a key intermediate in pharmaceutical research and development.

This compound, a methyl ester of benzilic acid, is a significant chemical compound utilized primarily as an intermediate in the synthesis of various pharmaceuticals. Its molecular structure and reactive groups make it a versatile building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and its applications in the field of drug development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for researchers and chemists.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Registry Number | 76-89-1 | [1][2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 73-76 °C | [3][5] |

| Boiling Point | 187 °C at 13 mmHg | [3][5] |

| Solubility | Soluble in methanol, insoluble in water. | [5] |

| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate | [1] |

Synthesis of this compound

This compound is synthesized through a multi-step process commencing from benzoin (B196080). The following is a detailed experimental protocol for its production.[5]

Experimental Protocol:

Part 1: Preparation of Benzoin

-

Combine 4 liters of benzaldehyde (B42025) and 6 liters of ethanol (B145695) in a suitable reaction vessel.

-

Add a solution of 60g of sodium cyanide dissolved in water.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture, then filter to collect the precipitate.

-

Wash the collected solid with water and dry to yield benzoin.

Part 2: Preparation of Diphenylhydroxyacetic Acid (Benzilic Acid)

-

Mix 8 kg of the wet benzoin product with 15 liters of water, 58 kg of 16% sodium hydroxide (B78521) solution, and 2 kg of potassium bromate.

-

Heat and stir the mixture for 4 hours.

-

Dilute the reaction mixture with a double volume of water and then cool.

-

Acidify the mixture with dilute sulfuric acid to a pH of 7-8 and filter.

-

Further acidify the filtrate to a pH of 1-2 and filter again to collect the crude benzilic acid.

Part 3: Esterification to this compound

-

Combine 4 kg of the obtained diphenylhydroxyacetic acid with 5 liters of methanol.

-

Carefully add 150 ml of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2 hours to facilitate the esterification reaction.

-

Following the reflux, proceed with standard work-up procedures to isolate and purify the this compound product.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility spans across different areas of fine chemical synthesis, particularly in the creation of Active Pharmaceutical Ingredients (APIs).[4]

References

Methyl benzilate chemical structure and formula

An In-depth Technical Guide to Methyl Benzilate

This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is an ester of benzilic acid and methanol. Its IUPAC name is methyl 2-hydroxy-2,2-diphenylacetate.[1][2] It is also known by other names such as methyl diphenylglycolate and benzilic acid, methyl ester.[1][2]

Chemical Formula: C₁₅H₁₄O₃[1][2]

Molecular Weight: 242.27 g/mol [2]

CAS Registry Number: 76-89-1[1][2][3]

Below is a diagram representing the logical relationship of its identifiers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 73-77 °C | [3][4] |

| Boiling Point | 187 °C at 13 mmHg | [4] |

| Solubility | Soluble in methanol, insoluble in water | [4] |

| Vapor Pressure | 0.000134 mmHg at 25°C | [4] |

| pKa | 11.38 ± 0.29 (Predicted) | [4] |

Synthesis of this compound

This compound is commonly synthesized via the esterification of benzilic acid with methanol, catalyzed by an acid such as sulfuric acid.

Experimental Protocol: Esterification of Benzilic Acid

This protocol is based on a general procedure for ester synthesis.[5]

Materials:

-

Benzilic acid (80 mmol)

-

Methanol (90 mmol)

-

Acetonitrile (162 mmol)

-

Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)

-

20% Sodium Carbonate solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

To a well-stirred mixture of benzilic acid, methanol, and acetonitrile, slowly add concentrated sulfuric acid at room temperature.

-

Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by adding 20% sodium carbonate solution (100 mL).

-

Extract the product into dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by silica (B1680970) gel chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.

The following diagram illustrates the workflow for the synthesis of this compound.

Analytical Data

The characterization of this compound is typically performed using various spectroscopic methods. The National Institute of Standards and Technology (NIST) provides spectral data for this compound, including:

-

Mass Spectrometry (Electron Ionization) [6]

-

Gas Chromatography [6]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[7] A notable application is in the preparation of 3-quinuclidinyl benzilate, a potent anticholinergic agent.[8] The synthesis involves the transesterification of this compound with 3-quinuclidinol.

Role as a Chemical Precursor

As a chemical intermediate, this compound's primary role is to act as a building block for more complex molecules. There is no significant body of research indicating its direct involvement in biological signaling pathways. Its utility lies in its chemical reactivity to form other target compounds.

The following diagram illustrates the logical relationship of this compound as a precursor.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ベンジル酸メチル | this compound | 76-89-1 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 98%, Thermo Scientific Chemicals 250 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

physical and chemical properties of Methyl benzilate.

An In-depth Technical Guide to Methyl Benzilate

Introduction

This compound (CAS No: 76-89-1), also known as Methyl 2-hydroxy-2,2-diphenylacetate, is a significant chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2][3] Its molecular structure, featuring a methyl ester and a hydroxyl group attached to a carbon atom bearing two phenyl rings, makes it a versatile building block for more complex molecules.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and relevant safety information for researchers, scientists, and drug development professionals.

General and Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4] The quantitative properties are summarized in the tables below for ease of reference.

Table 1: General Information and Identifiers

| Property | Value | Reference |

| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate | [5] |

| Synonyms | Benzilic acid methyl ester, Methyl diphenylglycolate | [5][6] |

| CAS Number | 76-89-1 | [6] |

| Molecular Formula | C₁₅H₁₄O₃ | [5][6][7] |

| Molecular Weight | 242.27 g/mol | [5][6] |

| Appearance | White to light yellow, powder to crystal | [2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 73 - 77 °C | [7] |

| Boiling Point | 187 °C @ 13 mmHg | [7][8][9] |

| Density | 1.15 - 1.19 g/cm³ (estimate) | [7][9] |

| Water Solubility | Insoluble | [7][8] |

| Solvent Solubility | Soluble in methanol (B129727) | [7][8] |

| Vapor Pressure | 0.000134 mmHg @ 25 °C | [7] |

| pKa | 11.38 ± 0.29 (Predicted) | [7] |

| LogP | 2.09550 | [9] |

Chemical Properties and Reactivity

This compound is an ester that exhibits reactivity typical of this functional group.

-

Hydrolysis : It can be hydrolyzed under basic conditions to yield benzilic acid and methanol. The related compound, methyl benzoate (B1203000), undergoes hydrolysis with aqueous NaOH to give methanol and sodium benzoate.[10]

-

Reactivity with Oxidizers : It reacts with strong oxidizing agents.

-

Stability : The compound is stable in air. For storage, it should be kept in a cool, dry place in a tightly sealed container.[4][11]

Spectral Information

Comprehensive spectral data are available for the characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Description | Reference |

| ¹H NMR | Spectrum available (400 MHz in CDCl₃) | [5][9][12] |

| ¹³C NMR | Spectrum available (in CDCl₃) | [9] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available | [5][6][9][13] |

| Infrared (IR) | Spectra available from KBr pellet and vapor phase techniques | [5][6][9][14] |

| Raman | Spectrum available | [5][9] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized by the acid-catalyzed esterification of benzilic acid with methanol.[15]

Materials:

-

Benzilic acid (80 mmol)

-

Methanol (90 mmol)

-

Acetonitrile (162 mmol)

-

Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)

-

20% Sodium Carbonate Solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a well-stirred mixture of benzilic acid, methanol, and acetonitrile, slowly add concentrated sulfuric acid at room temperature.[15]

-

Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.[15]

-

After the reaction is complete, cool the mixture to room temperature.[15]

-

Carefully add 100 mL of 20% sodium carbonate solution to neutralize the excess acid.[15]

-

Extract the product into dichloromethane (2 x 50 mL).[15]

-

Combine the organic layers and wash with 100 mL of water.[15]

-

Dry the organic layer over anhydrous sodium sulfate.[15]

-

Concentrate the solution under reduced pressure to obtain the crude this compound. The yield is reported to be between 97-99%.[15]

Purification:

-

If minor impurities are present, the product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.[15]

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[5][16] Standard laboratory safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE) : Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent eye and skin contact.[4][11]

-

Handling : Avoid breathing dust, vapor, mist, or gas. Use with adequate ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[4][11][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][17]

-

First Aid :

-

Eyes : Flush with plenty of water for at least 15 minutes.[4][11]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][11]

-

Ingestion : If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[16]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.[4][11]

-

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 250 g | Request for Quote [thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. guidechem.com [guidechem.com]

- 10. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 11. img.guidechem.com [img.guidechem.com]

- 12. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl Benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl benzilate from benzilic acid and methanol (B129727). The primary method detailed is the Fischer-Speier esterification, a reliable and high-yielding acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow to support research and development in the pharmaceutical and chemical industries. This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1]

Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound from benzilic acid and methanol is achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (benzilic acid) with an alcohol (methanol) to produce an ester (this compound) and water.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water produced is removed.[4][5] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and phosphoric acid.[2][3]

Reaction Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Benzilic Acid (C₁₄H₁₂O₃) Molecular Weight | 228.24 g/mol | |

| Methanol (CH₃OH) Molecular Weight | 32.04 g/mol | |

| Product | ||

| This compound (C₁₅H₁₄O₃) Molecular Weight | 242.27 g/mol | [6][7] |

| Melting Point | 73-77 °C | [7] |

| Boiling Point | 187 °C at 13 mmHg | [7] |

| Appearance | White to light yellow powder or crystals | [1] |

| Solubility | Soluble in methanol, insoluble in water | [7] |

| Reaction Conditions & Yield | ||

| Catalyst | Sulfuric Acid (98%) | [6] |

| Solvent | Acetonitrile (B52724) | [6] |

| Temperature | 80-85 °C | [6] |

| Reaction Time | 16-18 hours | [6] |

| Yield | 97-99% | [6] |

| Purity | NMR pure in most cases | [6] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[6]

Materials:

-

Benzilic acid

-

Methanol

-

Acetonitrile

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

20% Sodium carbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Stirrer

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a well-stirred round-bottom flask, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) to the mixture at room temperature.

-

Heating: Gradually heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours under reflux.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add it to a 20% sodium carbonate solution (100 mL) to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): For most preparations, the product is NMR pure.[6] If minor impurities are present, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer esterification for the synthesis of this compound. The process begins with the protonation of the carbonyl oxygen of benzilic acid, followed by nucleophilic attack by methanol.

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from the initial setup to the final purification of the product.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol is toxic and flammable.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling of these solvents should be performed in a well-ventilated fume hood.

-

The reaction should be monitored to ensure the temperature remains within the specified range.

This guide provides a thorough foundation for the synthesis of this compound. For further details on the characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure and purity.[6][8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Methyl Benzilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl benzilate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products. While specific quantitative solubility data for this compound is not widely available in published literature, this guide consolidates available qualitative information, presents quantitative data for the closely related compound benzilic acid for comparative analysis, and provides a detailed experimental protocol for determining solubility.

Principles of Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its ester functional group and two phenyl rings, is a moderately polar molecule. Therefore, it is expected to exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, the following table summarizes the qualitative solubility of this compound in various common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Readily Soluble |

| Trichloroethylene | Chlorinated | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Common Organic Solvents | Various | Readily Soluble[1] |

| Water | Polar Protic | Insoluble |

Quantitative Solubility of Benzilic Acid (A Structurally Similar Compound)

In the absence of specific quantitative data for this compound, the solubility of benzilic acid, its parent carboxylic acid, can provide valuable insights. Benzilic acid shares the same core diphenyl hydroxy-acetic acid structure. The following data for benzilic acid was determined at 298.15 K (25 °C).[2]

Table 2: Quantitative Solubility of Benzilic Acid in Various Organic Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent)¹ |

| Ethanol | 0.283 | 114.9 |

| 1-Propanol | 0.269 | 91.5 |

| 2-Propanol | 0.244 | 78.4 |

| 1-Butanol | 0.259 | 74.2 |

| 2-Butanol | 0.228 | 63.0 |

| 2-Methyl-1-propanol | 0.229 | 63.4 |

| 1-Pentanol | 0.246 | 62.8 |

| 1-Hexanol | 0.233 | 53.6 |

| 1-Heptanol | 0.221 | 46.8 |

| Diethyl Ether | 0.297 | 93.9 |

| Methyl tert-Butyl Ether | 0.227 | 52.8 |

| Acetone | - | Slightly Soluble[3] |

| Water | 0.00014 | 0.176 (at 25°C)[4] |

¹Calculated from mole fraction data for illustrative purposes.

It is important to note that while benzilic acid provides a useful comparison, the esterification of the carboxylic acid to form this compound will alter its polarity and hydrogen bonding capabilities, thus affecting its solubility profile. Generally, the ester will be slightly less polar than the carboxylic acid.

Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method

The following is a detailed protocol for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent. This method, a variation of the widely used shake-flask technique, relies on gravimetric analysis to quantify the amount of dissolved solute.[5][6]

4.1. Materials and Equipment

-

This compound (or other solid solute)

-

Selected Organic Solvent(s)

-

Analytical Balance (± 0.0001 g)

-

Thermostatic Shaker or Water Bath

-

Vials with airtight caps

-

Syringe Filters (0.45 µm, solvent-compatible)

-

Pipettes and Volumetric Flasks

-

Evaporating Dish or Pre-weighed Beakers

-

Drying Oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. A gentle stream of nitrogen can be used to accelerate this process.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute (m_solute): (Weight of dish + solute) - (Weight of empty dish)

-

Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + solute)

-

Volume of solvent (V_solvent): Mass of solvent / Density of solvent (at the experimental temperature)

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methyl Benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl benzilate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key vibrational frequencies, details the experimental protocols for obtaining the IR spectrum, and presents a logical workflow for the analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

This compound (C₁₅H₁₄O₃) is an ester containing a hydroxyl group, a carbonyl group, a methyl ester group, and two phenyl rings.[1][2][3] Each of these functional groups gives rise to characteristic absorption bands in the IR spectrum, allowing for its identification and characterization.

Quantitative Analysis of this compound IR Spectrum

The infrared spectrum of this compound exhibits several key absorption bands that are indicative of its molecular structure. The precise wavenumbers can vary slightly depending on the sample preparation method and the physical state of the sample (solid, liquid, or gas). The following table summarizes the principal vibrational modes and their expected absorption ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3500 | O-H stretch | Hydroxyl (-OH) | Medium |

| 3100-3000 | C-H stretch (aromatic) | Phenyl rings | Medium |

| ~2950 | C-H stretch (aliphatic) | Methyl group (-CH₃) | Medium |

| ~1730 | C=O stretch (ester) | Carbonyl (C=O) | Strong |

| 1600-1450 | C=C stretch (in-ring) | Phenyl rings | Medium |

| ~1440 | C-H bend (aliphatic) | Methyl group (-CH₃) | Medium |

| 1300-1100 | C-O stretch (ester and tertiary alcohol) | C-O bonds | Strong |

| ~700 | C-H out-of-plane bend (aromatic) | Phenyl rings | Strong |

Experimental Protocols for Obtaining the IR Spectrum

The quality of an IR spectrum is highly dependent on the sample preparation technique. This compound, being a solid at room temperature, is typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR)-FTIR spectroscopy. For specialized applications, gas-phase IR spectroscopy can also be employed.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Methodology:

-

Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed moisture.[4] Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.[5] Gently but thoroughly mix the sample and KBr to ensure a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[6] Using a vacuum port on the die during pressing can help in removing trapped air and moisture, resulting in a more transparent pellet.[4]

-

Spectral Acquisition: Carefully remove the resulting thin, transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the background spectrum using a pure KBr pellet. Then, acquire the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Methodology:

-

Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[7] Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to press the solid sample firmly and evenly against the crystal surface to ensure good contact.

-

Spectral Acquisition: Acquire the IR spectrum. After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

Gas-Phase IR Spectroscopy

This method is used to study the vibrational and rotational spectra of volatile compounds in the gaseous state.

Methodology:

-

Sample Introduction: A small amount of this compound is heated in a sample introduction chamber connected to a gas cell. The vaporized sample is then introduced into the evacuated gas cell to a desired pressure.

-

Gas Cell: The gas cell is equipped with windows transparent to IR radiation (e.g., KBr or NaCl) and is placed in the beam path of the spectrometer. Long-path gas cells can be used for samples at low concentrations.[8]

-

Spectral Acquisition: A background spectrum of the evacuated gas cell is first recorded. The IR spectrum of the gaseous sample is then acquired. The temperature and pressure of the gas should be kept constant for accurate and reproducible results.[9]

Logical Workflow for this compound IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the this compound IR spectrum, from sample preparation to final interpretation.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the characteristic absorption bands and employing appropriate experimental techniques, researchers can effectively identify and characterize this compound. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling accurate and reproducible IR spectral analysis.

References

- 1. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzilate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl benzilate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of small organic molecules. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of the molecular structure and analytical workflow.

Chemical Structure and Overview

This compound, also known as methyl 2-hydroxy-2,2-diphenylacetate, has the chemical formula C₁₅H₁₄O₃.[1][2][3] Its structure features a central quaternary carbon atom bonded to a hydroxyl group, a methyl ester, and two phenyl rings. This molecular arrangement gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are invaluable for its identification and characterization.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[2][4] The spectrum displays signals corresponding to the aromatic protons of the two phenyl rings, the hydroxyl proton, and the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |

| ~5.0 (variable) | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| 3.83 | Singlet | 3H | Methyl protons (-OCH₃) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, temperature, and solvent purity.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is generally recorded in deuterated chloroform (CDCl₃).[2][5]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 174.5 | Carbonyl carbon (C=O) |

| 142.0 | Aromatic C1 (ipso-carbon) |

| 128.5 | Aromatic C2/C6 or C3/C5 |

| 128.0 | Aromatic C4 |

| 127.5 | Aromatic C3/C5 or C2/C6 |

| 82.5 | Quaternary carbon (Cα) |

| 53.0 | Methyl carbon (-OCH₃) |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules like this compound is outlined below.[6][7]

4.1 Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm as a reference point for chemical shifts.[7][8]

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[6]

-

Cap the NMR tube securely.

4.2 NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

4.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.[10]

Caption: A logical workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectral data are essential for the unambiguous structural confirmation of this compound. The characteristic chemical shifts and signal multiplicities directly correspond to its unique molecular structure, featuring two phenyl rings, a hydroxyl group, and a methyl ester attached to a central quaternary carbon. The provided data and protocols offer a foundational guide for researchers working with this and similar small organic molecules, facilitating accurate and efficient structural analysis in a drug discovery and development context.

References

- 1. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(76-89-1) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. omicsonline.org [omicsonline.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation Pattern of Methyl Benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) fragmentation pattern of methyl benzilate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and characterization. This document details the fragmentation pathways, presents quantitative data in a structured format, and outlines a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₁₅H₁₄O₃) is the methyl ester of benzilic acid.[1][2][3] Its chemical structure consists of a central quaternary carbon atom bonded to two phenyl groups, a hydroxyl group, and a methoxycarbonyl group. With a molecular weight of approximately 242.27 g/mol , its analysis by mass spectrometry, particularly following electron ionization (EI), reveals a characteristic and reproducible fragmentation pattern that is crucial for its identification.[1][2][3]

The fragmentation of this compound under EI-MS conditions is governed by the relative stability of the resulting carbocations and radical species. The presence of phenyl groups and the ester functionality dictates the primary cleavage pathways, leading to the formation of several key fragment ions.

Mass Spectrometry Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks observed at mass-to-charge ratios (m/z) of 183, 105, and 77.[1] The molecular ion peak at m/z 242 is often of low abundance or not observed at all, which is common for molecules that readily fragment.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, along with their proposed elemental compositions and relative intensities.

| m/z | Proposed Elemental Composition | Relative Intensity (%) |

| 183 | [C₁₃H₉O]⁺ | 100 (Base Peak) |

| 105 | [C₇H₅O]⁺ | ~60-70 |

| 77 | [C₆H₅]⁺ | ~40-50 |

| 51 | [C₄H₃]⁺ | ~15-25 |

| 242 | [C₁₅H₁₄O₃]⁺• | Low to absent |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions.

Proposed Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion ([M]⁺•) at m/z 242 proceeds through a series of characteristic cleavage events. The most favorable pathways involve the formation of highly stable, resonance-stabilized cations.

Formation of the Base Peak at m/z 183

The base peak at m/z 183 is attributed to the diphenylmethyl cation with a carbonyl group, [ (C₆H₅)₂CO]⁺. This stable ion is formed via the loss of the methoxycarbonyl radical (•COOCH₃) and a hydrogen atom from the molecular ion, or more likely through a concerted mechanism involving the cleavage of the C-C bond adjacent to the hydroxyl group and the ester functionality. A plausible initial step is the alpha-cleavage involving the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), which would lead to an ion at m/z 183.

Formation of the Fragment Ion at m/z 105

The prominent fragment at m/z 105 is the benzoyl cation, [C₆H₅CO]⁺. This ion is likely formed from the further fragmentation of the m/z 183 ion through the loss of a phenyl radical (•C₆H₅, 77 Da).

Formation of the Fragment Ion at m/z 77

The fragment ion at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺. This can be formed by the loss of a carbonyl group (CO, 28 Da) from the benzoyl cation (m/z 105).

The proposed fragmentation pathway is illustrated in the diagram below.

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using gas chromatography-mass spectrometry. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound. The choice of extraction solvent and SPE sorbent should be optimized based on the sample matrix.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: 40-300 amu.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Fragmentation Pattern Analysis: Manually inspect the mass spectrum to confirm the presence of the characteristic fragment ions (m/z 183, 105, 77).

Logical Workflow for Compound Identification

The general workflow for the identification of a compound like this compound using GC-MS involves several key steps, from sample introduction to final confirmation. This logical process ensures a systematic and reliable identification.

References

A Comprehensive Technical Review on the Synthesis of Methyl Benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for methyl benzilate (C₁₅H₁₄O₃), a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the experimental protocols for key synthetic methodologies, presents quantitative data in a comparative format, and illustrates the reaction pathways to facilitate a comprehensive understanding of the synthesis of this compound.

Fischer-Speier Esterification of Benzilic Acid with Methanol (B129727)

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification of benzilic acid with methanol, catalyzed by a strong acid. This equilibrium-driven process typically utilizes an excess of methanol to shift the equilibrium towards the product.

Experimental Protocol

Materials:

-

Benzilic Acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (98%)

-

Acetonitrile (B52724) (optional solvent)

-

Dichloromethane (B109758) (for extraction)

-

20% Sodium Carbonate solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel (for chromatography, if needed)

-

Ethyl Acetate (B1210297) and Petroleum Ether (for chromatography)

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).

-

With vigorous stirring, slowly add concentrated sulfuric acid (5 mL, 94 mmol) to the mixture at room temperature.

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture to 100 mL of a 20% sodium carbonate solution to neutralize the excess acid.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, purify the product via silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.

Reaction Pathway

References

Methyl Benzilate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl benzilate (CAS No. 76-89-1). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, emergency procedures, and relevant experimental protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 73 - 76 °C | [4][5] |

| Boiling Point | 187 °C @ 13 mmHg | [4][5] |

| Solubility | Insoluble in water. Soluble in methanol. | [3][5] |

| CAS Number | 76-89-1 | [4] |

| EINECS Number | 200-991-1 | [1] |

Hazard Identification and Toxicological Summary

This compound is classified as harmful if swallowed.[4][2] It may also cause irritation to the skin, eyes, and respiratory tract.[1][4] The toxicological properties of this material have not been fully investigated.[1][4]

GHS Classification: According to aggregated GHS information, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[2]

Potential Health Effects: [1][4]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, nausea, vomiting, and diarrhea.[1][4]

-

Inhalation: May cause respiratory tract irritation. May be harmful if inhaled.[1][4]

-

Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[1][4]

Handling and Storage

Proper handling and storage procedures are crucial for minimizing exposure risks.

Handling:

-

Avoid breathing dust, vapor, mist, or gas.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash thoroughly after handling.[1]

-

Use with adequate ventilation to keep airborne concentrations low.[1][4]

-

Minimize dust generation and accumulation.[1]

-

Do not ingest or inhale.[4]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Store away from incompatible substances, such as strong oxidizing agents.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification | Reference |

| Eye Protection | Chemical splash goggles or safety glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][4] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. | [1][4] |

| Clothing | Wear appropriate protective clothing to prevent skin exposure. | [1][4] |

| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][4] |

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][4] |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][4] |

| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. | [1][4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][4] |

Spills and Leaks: In the event of a spill, clean it up immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions and provide ventilation. Vacuum or sweep up the material and place it into a suitable, dry disposal container.[1]

Experimental Protocols for Toxicity Assessment

The hazard classifications for this compound are based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the key experimental methodologies used to determine acute oral toxicity, and skin and eye irritation.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.[6]

-

Procedure:

-

Animals are fasted prior to dosing.[7]

-

A starting dose (selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight) is administered orally by gavage to a group of three animals.[6]

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6][7]

-

The outcome (number of animals that die or develop signs of toxicity) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no or minimal toxicity is observed, a higher dose may be tested in another group of animals.

-

-

-

Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems. Body weight is recorded before dosing and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.[7]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify chemicals that have the potential to cause skin irritation.[3]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[3][8] The potential for skin irritation is determined by the reduction in cell viability.[9]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.[8]

-

After a specific exposure period, the substance is removed by rinsing.[8]

-

The viability of the tissue is measured using a cell viability assay, typically the MTT assay. In this assay, the vital dye MTT is converted to a blue formazan (B1609692) salt by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]

-

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[3][9]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[11][12] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]

-

Animal Model: The albino rabbit is the preferred species for this test.[13]

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye.[13]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[14]

-

Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.

-

The duration of the observation period is typically up to 21 days to assess the reversibility of the effects.[11][14]

-

-

Pain Management: To reduce animal distress, the use of topical anesthetics and systemic analgesics is recommended.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. mbresearch.com [mbresearch.com]

- 9. iivs.org [iivs.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

A Technical Guide to High-Purity Methyl Benzilate for Research and Pharmaceutical Development

For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in ensuring the reliability, reproducibility, and safety of their work. Methyl benzilate (CAS No. 76-89-1), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its synthesis and purification, and validated analytical methods for quality control.

Commercial Suppliers and Quantitative Specifications

High-purity this compound is available from a range of chemical suppliers, often marketed for use as a pharmaceutical intermediate or reference standard.[1][2] The quality and purity of the material can vary between suppliers, making a thorough evaluation of their product specifications essential. While some suppliers provide detailed Certificates of Analysis (CoA) with each batch, others may offer more general specification sheets.[3][4]

For drug development applications, a purity of 99% or higher is often required to minimize the presence of impurities that could affect the outcome of subsequent reactions or the safety profile of the final API.[1] The data presented below has been compiled from publicly available product information. It is important to note that batch-to-batch variability is possible, and it is always recommended to obtain a batch-specific CoA for critical applications.

| Supplier | Purity Specification | Assay Method | Melting Point (°C) | Appearance |

| Thermo Scientific Chemicals | ≥97.5% to 98% | GC | 71.0 - 77.0 | White crystals or powder |

| Simson Pharma Limited | High Quality | CoA provided | Not specified | Not specified |

| Cleanchem | Custom Synthesis | CoA provided | Not specified | Not specified |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 73.0 - 77.0 | White to light yellow powder to crystal |

| Weifang Yangxu Group | 99% | Not specified | Not specified | Not specified |

| Sigma-Aldrich (AldrichCPR) | Not specified* | Not specified | Not specified | Not specified |

*Sigma-Aldrich notes that for their AldrichCPR line, the buyer assumes responsibility for confirming product identity and purity.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of high-purity this compound, based on established chemical principles and published procedures.

Synthesis of this compound via Fischer Esterification

A common and straightforward method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[5]

Materials:

-

Benzilic acid (1 equivalent)

-

Methanol (excess, as solvent and reactant)

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane (B109758) (for extraction)

-

20% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid (e.g., 80 mmol) and methanol (e.g., 90 mmol).

-

While stirring, slowly add concentrated sulfuric acid (e.g., 5 mL).

-

Heat the mixture to reflux (approximately 80-85°C) and maintain for 16-18 hours.[5]

-

After cooling to room temperature, slowly add the reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the excess acid.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with deionized water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[5]

Purification of this compound

For applications requiring high purity, the crude product from the synthesis must be purified to remove unreacted starting materials, by-products, and residual solvent.

1. Recrystallization:

-

Principle: This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate (B1210297) and petroleum ether).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

2. Silica (B1680970) Gel Chromatography:

-

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.

-

Protocol:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:9 ethyl acetate:petroleum ether).[5]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analytical Methods for Purity Assessment

To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.[6][7]

1. Gas Chromatography (GC):

-

Principle: Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

-

Typical Parameters:

-

Column: A non-polar capillary column, such as one with a methyl silicone stationary phase.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Oven Program: A temperature gradient, for example, starting at 150°C and ramping up to 250°C.

-

-

Data Interpretation: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC):

-